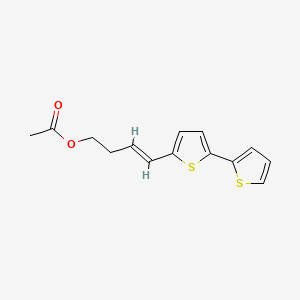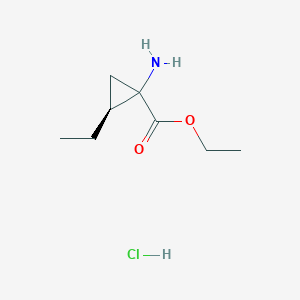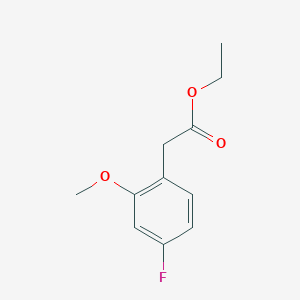
Ethyl 4-fluoro-2-methoxyphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-fluoro-2-methoxyphenylacetate is an organic compound with the molecular formula C11H13FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-2-methoxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, where 4-fluoro-2-methoxyphenylboronic acid is reacted with ethyl bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the ester bond under relatively mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 4-fluoro-2-methoxyphenylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-fluoro-2-methoxyphenylacetic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-fluoro-2-methoxyphenylacetic acid and ethanol.
Reduction: 4-fluoro-2-methoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-fluoro-2-methoxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 4-fluoro-2-methoxyphenylacetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
類似化合物との比較
Ethyl 4-fluoro-2-methoxyphenylacetate can be compared with other phenylacetate derivatives such as:
Ethyl 4-chloro-2-methoxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-bromo-2-methoxyphenylacetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 4-fluoro-2-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group.
The presence of the fluorine atom in this compound imparts unique properties such as increased stability and lipophilicity compared to its analogs .
特性
分子式 |
C11H13FO3 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
ethyl 2-(4-fluoro-2-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 |
InChIキー |
OOJIXMGDRQNXNS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=C(C=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


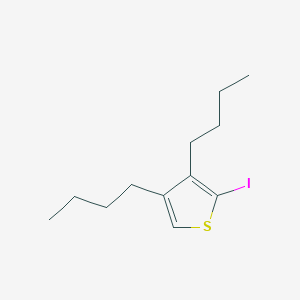

![N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
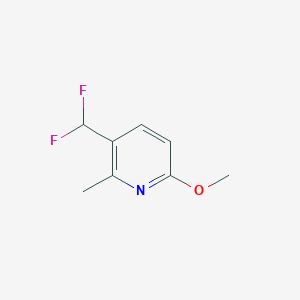
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
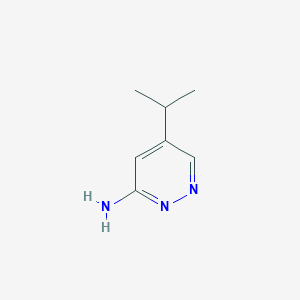
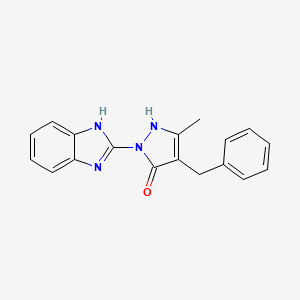
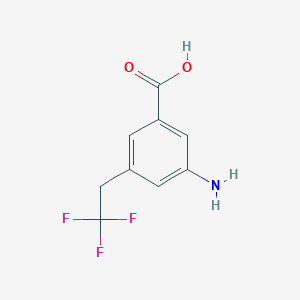
![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
